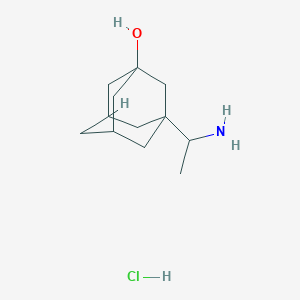
4-Fluoro-3-chloro-5-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
4-Fluoro-3-chloro-5-(trifluoromethyl)benzaldehyde, also known as 4-FCMB, is an organofluorine compound that has been used in a variety of scientific research applications. This compound has a wide range of properties that make it attractive for use in laboratory experiments and research studies.
Applications De Recherche Scientifique
Reductive Etherification and Synthesis
One significant application of 4-Fluoro-3-chloro-5-(trifluoromethyl)benzaldehyde is in reductive etherification processes. A study demonstrated the potential of reductive coupling reactions between this compound and various alcohols, using decaborane as a reducing agent. This method is efficient for synthesizing fluoro-benzylethers in a one-step reaction, which is significant in the field of organic chemistry and pharmaceuticals (Funke et al., 2006).
Fluorination of Chlorinated Benzaldehydes
Another application involves the 'Halex' fluorination of chlorinated benzaldehydes. This process is used to convert dichlorobenzaldehyde into difluoroaldehydes. The yield and efficiency of this reaction can vary based on the specific chlorinated benzaldehydes used, showcasing the compound's versatility in chemical synthesis (Banks et al., 1990).
Copolymerization in Material Science
In material science, this compound is utilized in the synthesis of novel trisubstituted ethylenes and their copolymerization with styrene. This application is crucial in developing new materials with specific properties, such as increased thermal stability or modified physical characteristics (Humanski et al., 2018).
Anticancer Research
In the field of medicinal chemistry, fluorinated benzaldehydes, including this compound, are synthesized for use in creating analogues of anticancer drugs like combretastatins. These compounds show potential in cancer treatment due to their cell growth inhibitory properties (Lawrence et al., 2003).
Applications in Organic Synthesis
The compound is also used in organic synthesis, particularly in Ruthenium-catalyzed C-H imidation of benzaldehydes. This application is vital for diversifying chemical synthesis routes and creating novel compounds (Wu et al., 2021).
Mécanisme D'action
Target of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s efficacy.
Biochemical Pathways
The compound’s interaction with reverse transcriptase suggests it may influence the replication of retroviruses .
Result of Action
Its potential to inhibit reverse transcriptase suggests it may prevent the replication of retroviruses .
Propriétés
IUPAC Name |
3-chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCWLEOQMJPGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B3033962.png)



![4-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3033967.png)

![(2E)-4-[(3-aminophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3033969.png)

![5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3033973.png)
